molecular formula C5H15O7P B14390193 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorous acid CAS No. 87521-28-6

2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorous acid

Cat. No.: B14390193
CAS No.: 87521-28-6
M. Wt: 218.14 g/mol
InChI Key: YCXVQRXWDZHKSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)propane-1,3-diol is typically synthesized through a base-catalyzed multiple-addition reaction between acetaldehyde and formaldehyde. The reaction involves the following steps :

    Addition Reaction: Acetaldehyde reacts with three equivalents of formaldehyde to form pentaerythrose.

    Cannizzaro Reaction: A fourth equivalent of formaldehyde undergoes a Cannizzaro reaction to yield the final product, pentaerythritol, along with formate ion.

Industrial Production Methods

In industrial settings, the synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction mixture is then neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is obtained by evaporating the mixture under vacuum, followed by cooling and filtration .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Esterification: It reacts with organic acids to form esters.

    Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

    Reduction: It can be reduced to form alcohols.

Common Reagents and Conditions

    Esterification: Common reagents include organic acids and acid catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Esterification: Produces esters such as pentaerythritol tetranitrate (an explosive).

    Oxidation: Yields products like pentaerythrose and pentaerythritol tetracarboxylate.

    Reduction: Forms various alcohol derivatives.

Scientific Research Applications

2,2-Bis(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research and industry :

    Chemistry: Used as a building block for the synthesis of polyfunctionalized compounds and dendrimers.

    Biology: Employed in the preparation of flame retardant polymers and heat storage materials.

    Medicine: Utilized in the development of drug delivery systems and as a precursor for anticancer drugs.

    Industry: Applied in the production of alkyd resins, varnishes, and polyvinyl chloride stabilizers.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. This property makes it a versatile substrate for various chemical reactions, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Neopentane: Similar in structure but lacks hydroxyl groups.

    Neopentyl alcohol: Contains one hydroxyl group.

    Neopentyl glycol: Contains two hydroxyl groups.

    Trimethylolethane: Contains three hydroxyl groups.

Uniqueness

2,2-Bis(hydroxymethyl)propane-1,3-diol is unique due to its four hydroxyl groups, which provide it with exceptional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications .

Properties

CAS No.

87521-28-6

Molecular Formula

C5H15O7P

Molecular Weight

218.14 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorous acid

InChI

InChI=1S/C5H12O4.H3O3P/c6-1-5(2-7,3-8)4-9;1-4(2)3/h6-9H,1-4H2;1-3H

InChI Key

YCXVQRXWDZHKSX-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)CO)O.OP(O)O

Origin of Product

United States

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